![molecular formula C9H13ClN2O2 B1434853 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1780940-10-4](/img/structure/B1434853.png)

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Characterization

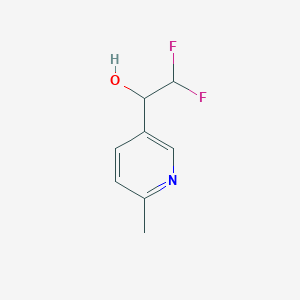

Imidazo[1,5-a]pyridine derivatives are synthesized through various chemical reactions, offering functional groups that enable further chemical modifications. These syntheses often involve multi-step processes, including reactions with 2,3-diaminopyridines and other amines, which can lead to diverse products with potential applications in drug development and materials science. For instance, the reaction between pyrazole-3-carboxylic acid and 2,3-diaminopyridine led to the formation of imidazo[4,5-b]pyridine derivatives, showcasing the versatility of this scaffold in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Methods

Innovative synthesis methods for imidazo[1,5-a]pyridines, such as one-pot synthesis techniques, have been developed to enhance the efficiency of producing these compounds. These methods allow the introduction of various substituents, expanding the utility of imidazo[1,5-a]pyridine derivatives in creating new materials and pharmaceutical agents (Crawforth & Paoletti, 2009).

Applications in Potassium-Competitive Acid Blockers

Research into imidazo[1,5-a]pyridine derivatives has also explored their potential as potassium-competitive acid blockers (P-CABs), indicating their relevance in medicinal chemistry. These compounds have shown promising physicochemical and pharmacological properties, suggesting a pathway for the development of new therapeutics (Palmer et al., 2007).

Fluorescent Probes for Mercury Ion

Imidazo[1,5-a]pyridine derivatives have been synthesized and demonstrated as efficient fluorescent probes for mercury ion detection, highlighting their potential in environmental monitoring and analytical chemistry. This application underscores the functional diversity of these compounds beyond their traditional use in pharmaceuticals (Shao et al., 2011).

Structural Modifications and Supramolecular Aggregation

Studies on structural modifications of imidazo[1,5-a]pyridine derivatives reveal their impact on supramolecular aggregation and conformational features, which are crucial for designing materials with specific physical properties. This research provides insights into the molecular design principles for developing new compounds with desired functionalities (Nagarajaiah & Begum, 2014).

properties

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8;/h5,7H,2-4H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDYRHVRVFLCHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1CCC(C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)

![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434787.png)